4-{[(4-chlorophenyl)carbonyl]amino}-1-methyl-N-propyl-1H-pyrazole-5-carboxamide
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Overview
Description
4-[(4-CHLOROBENZOYL)AMINO]-1-METHYL-N-PROPYL-1H-PYRAZOLE-5-CARBOXAMIDE is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a pyrazole ring substituted with a chlorobenzoyl group, a methyl group, and a propyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-CHLOROBENZOYL)AMINO]-1-METHYL-N-PROPYL-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic or basic conditions.
Introduction of the chlorobenzoyl group: The pyrazole intermediate is then reacted with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the chlorobenzoyl-substituted pyrazole.
N-alkylation: The final step involves the alkylation of the pyrazole nitrogen with propyl bromide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(4-CHLOROBENZOYL)AMINO]-1-METHYL-N-PROPYL-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
4-[(4-CHLOROBENZOYL)AMINO]-1-METHYL-N-PROPYL-1H-PYRAZOLE-5-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-[(4-CHLOROBENZOYL)AMINO]-1-METHYL-N-PROPYL-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions.
Comparison with Similar Compounds
Similar Compounds
4-[(4-CHLOROBENZOYL)AMINO]-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE: Lacks the propyl group, which may affect its biological activity and chemical reactivity.
4-[(4-METHYLBENZOYL)AMINO]-1-METHYL-N-PROPYL-1H-PYRAZOLE-5-CARBOXAMIDE: Substitution of the chlorobenzoyl group with a methylbenzoyl group, potentially altering its properties.
Uniqueness
The presence of the chlorobenzoyl group in 4-[(4-CHLOROBENZOYL)AMINO]-1-METHYL-N-PROPYL-1H-PYRAZOLE-5-CARBOXAMIDE imparts unique chemical and biological properties, making it distinct from other similar compounds. This structural feature may enhance its binding affinity to specific molecular targets, thereby increasing its efficacy in various applications.
Properties
Molecular Formula |
C15H17ClN4O2 |
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Molecular Weight |
320.77 g/mol |
IUPAC Name |
4-[(4-chlorobenzoyl)amino]-2-methyl-N-propylpyrazole-3-carboxamide |
InChI |
InChI=1S/C15H17ClN4O2/c1-3-8-17-15(22)13-12(9-18-20(13)2)19-14(21)10-4-6-11(16)7-5-10/h4-7,9H,3,8H2,1-2H3,(H,17,22)(H,19,21) |
InChI Key |
GLBUIXPNBAAJGX-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C1=C(C=NN1C)NC(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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